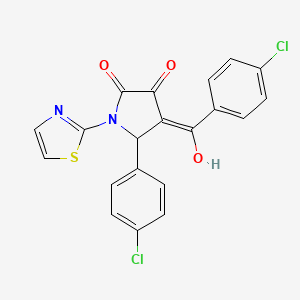![molecular formula C12H15N3O2 B2843346 2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile CAS No. 945299-76-3](/img/structure/B2843346.png)
2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile” is a biochemical used for proteomics research . It has a molecular formula of C12H15N3O2 and a molecular weight of 233.27 .
Molecular Structure Analysis
The molecular structure of “2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile” consists of 12 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The structure contains a nitro group (NO2) and a nitrile group (CN), which are attached to a benzene ring .Physical And Chemical Properties Analysis
“2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile” is a solid compound . It has a molecular weight of 233.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Aminobenzonitriles serve as precursors for synthesizing various heterocyclic compounds. For instance, the synthesis of benzoxazinones through intramolecular condensation of 2-aminobenzonitriles showcases the potential of these compounds in creating pharmacologically relevant structures. The method employs tert-butylnitrite-mediated nitrosation and iron(III)-catalyzed C-C bond cleavage, highlighting an efficient pathway for generating complex molecules from simpler aminobenzonitriles (Wei-Li Chen et al., 2018).
Anti-inflammatory and Analgesic Activities
The structural flexibility of aminobenzonitriles allows for the synthesis of compounds with notable biological activities. Research on monocyclic, bicyclic, and tricyclic pyrimidine derivatives from 3-aminobenzonitrile and 2-amino-4-phenyl thiazole has shown significant anti-inflammatory and analgesic activities, suggesting aminobenzonitriles' potential as scaffolds in drug development (S. Sondhi et al., 2005).
Amidination Reagents
Aminobenzonitriles are utilized in the development of amidination reagents for protein modification. The synthesis of methyl 4-hydroxy-3-nitrobenzimidate hydrochloride from 4-hydroxybenzonitrile demonstrates their application in bioconjugation chemistry. This reagent facilitates the easy spectroscopic determination of its incorporation into proteins, offering a tool for protein engineering and study without significantly affecting enzymatic activity (J. Müller & G. Pfleiderer, 1978).
Photophysical Properties for OLEDs
The photophysical properties of aminobenzonitrile derivatives are explored for applications in organic light-emitting diodes (OLEDs). Organotin compounds derived from Schiff bases of aminobenzonitriles exhibit promising characteristics for OLED materials, including high quantum yields and lifetimes suitable for electroluminescent devices. This suggests their utility in developing novel materials for electronics and photonics (M. C. García-López et al., 2014).
Corrosion Inhibition
Aminobenzonitriles are also investigated for their corrosion inhibition properties. Derivatives such as 2-aminobenzene-1,3-dicarbonitriles demonstrate high efficiency in protecting mild steel against corrosion in acidic environments. These findings open avenues for the use of aminobenzonitriles in industrial applications where corrosion resistance is crucial (C. Verma et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(3-methylbutylamino)-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(2)5-6-14-12-4-3-11(15(16)17)7-10(12)8-13/h3-4,7,9,14H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOLPRKJMUFHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2843266.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2843268.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2843270.png)


![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2843278.png)
![(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2843279.png)


